molecular formula C21H20N2O4 B7114071 (1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid

(1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B7114071
M. Wt: 364.4 g/mol
InChI Key: FFTLMVPKQFQVFD-DLBZAZTESA-N
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Description

(1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a quinoline derivative, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.

    Cyclopropane Ring Formation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Amide Bond Formation: The final step involves coupling the quinoline derivative with the cyclopropane carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoline derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives with alcohol or amine functionalities.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its quinoline moiety is known for its biological activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities, suggesting that this compound could have similar applications.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid likely involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, such as topoisomerases or kinases, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Cyclopropane Carboxylic Acids: Compounds like cyclopropane-1-carboxylic acid, which is used in the synthesis of various pharmaceuticals.

Uniqueness

The uniqueness of (1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid lies in its combination of a quinoline derivative with a cyclopropane ring and an amide linkage. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-2-[4-[[2-(2-oxo-3,4-dihydroquinolin-1-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-19(12-23-18-4-2-1-3-14(18)7-10-20(23)25)22-15-8-5-13(6-9-15)16-11-17(16)21(26)27/h1-6,8-9,16-17H,7,10-12H2,(H,22,24)(H,26,27)/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTLMVPKQFQVFD-DLBZAZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C4CC4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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